3-(2-Furanyl)pentan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(furan-2-yl)pentan-3-ol |
InChI |
InChI=1S/C9H14O2/c1-3-9(10,4-2)8-6-5-7-11-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
KNTSWYIADSGTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CO1)O |
Origin of Product |
United States |
Reaction Mechanisms and Transformational Chemistry of 3 2 Furanyl Pentan 3 Ol
Reactivity Profile of the Tertiary Alcohol Moiety
The hydroxyl group is situated on a tertiary carbon atom, a structural feature that significantly influences its reactivity compared to primary or secondary alcohols. This classification is key to understanding its participation in dehydration, substitution, and oxidation reactions.
Acid-Catalyzed Dehydration and Rearrangement Pathways
The acid-catalyzed dehydration of 3-(2-furanyl)pentan-3-ol is a classic example of an E1 elimination reaction, typical for tertiary alcohols. libretexts.orgaakash.ac.in The reaction proceeds by heating the alcohol in the presence of a strong protic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org The reaction temperature required for tertiary alcohols is generally milder (25°–80°C) than for secondary or primary alcohols. libretexts.orglibretexts.org
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a Lewis base, abstracting a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group (⁻OH) into a very good leaving group (H₂O). aakash.ac.inchemguide.co.uk
Formation of a Carbocation: The protonated alcohol loses a molecule of water to generate a stable tertiary carbocation. This step is the rate-determining step of the reaction. aakash.ac.in
Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in an alkene. aakash.ac.inchemguide.co.uk
In the case of this compound, deprotonation can occur from either of the adjacent methylene (B1212753) (-CH₂-) groups of the ethyl substituents. According to Saytzeff's rule, when multiple alkene products are possible, the most substituted (and therefore most stable) alkene will be the major product. nou.edu.ng For this molecule, removal of a proton from either methylene group leads to the same major product, 3-(2-furanyl)pent-2-ene.
Table 1: Products of Acid-Catalyzed Dehydration
| Reactant | Conditions | Major Product | Mechanism |
|---|
Rearrangement of the tertiary carbocation intermediate is not expected in this case, as it is already highly stable and a hydride or alkyl shift would not lead to a more stable carbocation.
Nucleophilic Substitution Reactions at the Tertiary Carbon Center
Nucleophilic substitution at the tertiary carbon of this compound proceeds via an Sₙ1 mechanism, as the steric hindrance around the tertiary center prevents an Sₙ2 attack. libretexts.orgwikipedia.org The hydroxyl group is a poor leaving group, so direct substitution is difficult. The reaction must first be activated by protonation of the hydroxyl group with a strong acid, similar to the first step of the E1 dehydration. libretexts.org
Once the water molecule leaves, the same tertiary carbocation intermediate as in the dehydration reaction is formed. libretexts.org This carbocation can then be attacked by a nucleophile. Because the E1 and Sₙ1 pathways share a common intermediate, they are competing reactions. Using a strong nucleophile in high concentration and at lower temperatures can favor the Sₙ1 pathway over elimination. For example, reaction with concentrated hydrohalic acids (like HBr or HCl) can lead to the formation of the corresponding tertiary alkyl halide. libretexts.org
A more controlled method for substitution involves converting the alcohol into a better leaving group without using strong acids that promote elimination. This can be achieved by reacting the alcohol with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester. These are excellent leaving groups, and subsequent reaction with a nucleophile can proceed under milder conditions. libretexts.org
Table 2: Representative Nucleophilic Substitution Reactions
| Reaction | Reagent(s) | Product | Mechanism |
|---|---|---|---|
| Halogenation | HBr, heat | 3-Bromo-3-(2-furanyl)pentane | Sₙ1 |
| Tosylation | TsCl, Pyridine | 3-(2-Furanyl)pentan-3-yl tosylate | Nucleophilic Acyl Substitution |
Oxidative and Reductive Transformations of the Hydroxyl Group
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. smolecule.com Oxidation to a carbonyl group would require the cleavage of a carbon-carbon bond, which requires very harsh conditions and typically leads to a mixture of degradation products.
Reduction: The reduction of an alcohol involves the cleavage of the C-O bond and its replacement with a C-H bond. This is a chemically challenging transformation because the hydroxyl group is a poor leaving group. Direct reduction is generally not feasible. A common strategy involves the two-step process described previously: conversion of the alcohol to a tosylate or a halide, followed by reduction of the intermediate with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Reactivity of the Furan (B31954) Heterocyclic Ring System
The furan ring in this compound is an electron-rich aromatic system. The oxygen heteroatom donates electron density into the ring, making it highly susceptible to electrophilic attack but generally unreactive toward nucleophiles unless activated. chemicalbook.com
Electrophilic Aromatic Substitution Reactions on the Furan Core
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. nou.edu.ngpearson.com The reaction proceeds preferentially at the C2 (α) position, as the carbocation intermediate formed by electrophilic attack at this position is more resonance-stabilized (with three resonance structures) than the intermediate formed from attack at the C3 (β) position (two resonance structures). chemicalbook.com
In this compound, the C2 position is already substituted. The second most reactive position on the furan ring is C5. The 3-pentanol (B84944) group attached at C2 is an alkyl group, which is weakly electron-donating and activating. Therefore, it will direct incoming electrophiles primarily to the C5 position. Due to the high reactivity of the furan ring, mild reaction conditions are necessary to avoid polymerization or polysubstitution. nou.edu.ng
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Bromination | Br₂ in dioxane | 3-(5-Bromo-2-furanyl)pentan-3-ol |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 3-(5-Nitro-2-furanyl)pentan-3-ol |
Nucleophilic Aromatic Substitution on Activated Furan Substrates
Nucleophilic aromatic substitution (NAS) is not a typical reaction for an unsubstituted furan ring because the ring is electron-rich and lacks a good leaving group. encyclopedia.pub For NAS to occur on a furan ring, two conditions must generally be met:
The presence of a good leaving group (such as a halide or a nitro group) on the ring. chempap.org
The presence of a strong electron-withdrawing group (EWG) to activate the ring by reducing its electron density. chempap.org
The this compound molecule itself does not meet these criteria. The furan ring has no suitable leaving group, and the alkyl substituent is electron-donating, not withdrawing. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution. However, if the furan ring were to be functionalized first via an electrophilic substitution reaction (e.g., nitration to introduce a nitro group or bromination to introduce a bromine atom), the resulting activated substrate could potentially undergo subsequent nucleophilic substitution. chempap.org
Cycloaddition Reactions (e.g., Diels-Alder) with the Furan Diene
The furan ring in this compound can function as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pressbooks.pub This reaction provides a powerful method for constructing six-membered rings, specifically 7-oxanorbornene derivatives. rsc.org However, the participation of furan in such reactions is often hampered by unfavorable thermodynamics. The significant loss of aromatic stabilization energy upon conversion of the furan ring to the non-aromatic adduct makes the reaction reversible and can lead to low equilibrium conversions. acs.orgnih.gov
The reaction is a concerted process where the diene (furan ring) and a dienophile (an alkene or alkyne) react through a cyclic transition state to form the cycloadduct. pressbooks.pub The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase the rate of reaction. rsc.org In the case of this compound, the alkyl and hydroxyl groups attached at the 2-position of the furan can influence the electron density of the diene system.
The reaction between a furan and a dienophile is typically a syn addition, meaning the stereochemistry of the dienophile is retained in the product. pressbooks.pub For example, the reaction of a substituted furan with a dienophile like maleimide (B117702) can proceed under mild conditions, often without a catalyst, though yields can be low due to the thermodynamic limitations. rsc.org To overcome these limitations, strategies such as using high concentrations of reactants, high pressure, or selective crystallization of the product are sometimes employed. rsc.orgnih.gov
Beyond the classic [4+2] Diels-Alder reaction, furfuryl cations can also participate in [4+3] cycloaddition reactions with other dienes to form seven-membered rings. wiley.com Under acidic conditions, the tertiary alcohol of this compound could potentially be eliminated to form a stabilized furfuryl cation, which could then undergo such a cycloaddition.
Table 1: Examples of Cycloaddition Reactions Involving Furan Derivatives
| Reaction Type | Diene | Dienophile/Reactant | Product Type | Key Features |
| [4+2] Diels-Alder | Furan | Maleimide | 7-Oxanorbornene | Reversible; loss of furan aromaticity; influenced by substituents. rsc.orgacs.orgnih.gov |
| [4+2] Diels-Alder | Furan | Itaconic Anhydride | 7-Oxanorbornene | Can be driven forward by overcoming unfavorable thermodynamics through secondary reactions or crystallization. acs.orgnih.gov |
| Intramolecular Diels-Alder | Furan tethered to a dienophile | (Internal) | Fused/Bridged Polycycle | Reaction mode (fused vs. bridged) depends on the tether. researchgate.netbeilstein-journals.org |
| [4+3] Cycloaddition | Furfuryl Cation | Conjugated Diene (e.g., Cyclopentadiene) | Cyclohepta[b]furan | Proceeds via a cationic intermediate; offers access to seven-membered rings. wiley.com |
| Inverse-Electron-Demand Diels-Alder | Electron-deficient azadiene (e.g., 1,2,4,5-tetrazine) | Furan (as dienophile) | Heterocyclic Adduct | Reaction is controlled by the interaction between the HOMO of the dienophile and the LUMO of the diene. sigmaaldrich.com |
Ring-Opening and Rearrangement Processes (e.g., Achmatowicz, Piancatelli Rearrangements)
This compound, as a member of the 2-furylcarbinol family, is a key substrate for synthetically valuable ring-opening and rearrangement reactions, primarily the Piancatelli and Achmatowicz rearrangements.
Piancatelli Rearrangement: First reported in 1976, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgrsc.org The reaction is initiated by the protonation of the tertiary alcohol in this compound, followed by dehydration to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water at the C5 position of the furan ring leads to a ring-opened pentadienylic cation intermediate. rsc.orgnih.gov This cation then undergoes a conrotatory 4π-electrocyclization, similar to a Nazarov cyclization, to form the cyclopentenone ring, typically yielding the trans diastereomer with high stereoselectivity. wikipedia.orgnih.gov This rearrangement is a powerful tool in natural product synthesis. wikipedia.org
Achmatowicz Reaction: The Achmatowicz reaction, or rearrangement, is an oxidative transformation that converts furans into dihydropyranones. wikipedia.org For a substrate like this compound, the process would typically begin with the oxidation of the furan ring, often using an oxidizing agent like bromine in methanol (B129727) or m-chloroperoxybenzoic acid (mCPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org Subsequent acid-catalyzed rearrangement of this intermediate yields the dihydropyranone structure. wikipedia.orgpolishtechnicalreview.com This reaction provides a foundational route for the total synthesis of monosaccharides and other complex oxygen-containing heterocycles. wikipedia.orgpolishtechnicalreview.com
Table 2: Key Rearrangement Reactions of 2-Furylcarbinols
| Rearrangement | Substrate | Key Reagents | Product | Core Transformation |
| Piancatelli | 2-Furylcarbinol (e.g., this compound) | Brønsted or Lewis Acid, Water | 4-Hydroxy-5-substituted-cyclopent-2-enone | Acid-catalyzed cascade involving dehydration, ring-opening, and 4π-electrocyclization. wikipedia.orgnih.gov |
| Achmatowicz | Furfuryl Alcohol (e.g., this compound) | 1. Oxidizing Agent (e.g., Br₂, mCPBA) 2. Acid | 6-Hydroxy-2H-pyran-3(6H)-one derivative | Oxidative ring expansion of the furan to a dihydropyranone. wikipedia.orgpolishtechnicalreview.com |
Intramolecular and Intermolecular Reaction Pathways of this compound
The reactivity of this compound can be categorized into intramolecular and intermolecular pathways, which define how the molecule transforms either on its own or in the presence of other reagents.
Intramolecular Pathways: These are processes where the molecule rearranges internally. The Piancatelli and Achmatowicz rearrangements are prime examples of intramolecular pathways, where the starting furylcarbinol undergoes a cascade of bond-breaking and bond-forming events to yield a new cyclic structure without incorporating external atoms into the core skeleton (though solvent molecules like water can act as nucleophiles). wikipedia.orgwikipedia.org Another potential intramolecular pathway is the Intramolecular Diels-Alder (IMDA) reaction. researchgate.net If this compound were chemically modified to attach a dienophile to the pentanol (B124592) side chain, it could undergo an IMDA reaction to form complex fused or bridged bicyclic systems. researchgate.netbeilstein-journals.org
Intermolecular Pathways: These pathways involve the reaction of this compound with a separate chemical species.
Cycloadditions: The Diels-Alder reaction is a classic intermolecular process where the furan ring of the molecule reacts with an external dienophile. pressbooks.pub
Cross-Dehydrative Coupling: Under certain catalytic conditions, 2-furylcarbinols can react with nucleophiles in an intermolecular fashion. For instance, in the presence of a Brønsted acid, 2-furylcarbinols can undergo a cross-dehydrative coupling reaction with molecules like indoles, where the furyl group is transferred to the nucleophile. acs.org
Non-covalent Interactions: Beyond bond-forming reactions, this compound engages in intermolecular forces. The tertiary alcohol group can act as a hydrogen bond donor and acceptor, leading to interactions with solvent molecules or other substrate molecules. smolecule.comlibretexts.org These forces are crucial in determining the compound's physical properties and can influence reaction pathways in solution.
Mechanistic Investigations of Catalyzed Transformations
The reaction pathways of this compound are highly dependent on the choice of catalyst, and mechanistic studies are crucial for understanding and controlling product selectivity.
Acid Catalysis in Rearrangements: The mechanism of the Piancatelli rearrangement is widely accepted to proceed through an acid-catalyzed dehydration to form an oxocarbenium ion, which undergoes a 4π-electrocyclization. wikipedia.orgnih.gov The choice of acid can be critical. While Brønsted acids are commonly used, Lewis acids such as ZnCl₂ have also been shown to effectively catalyze the rearrangement. acs.org In some cases, catalyst choice can create a chemodivergent outcome. For example, with certain 2-furylcarbinols, a ZnCl₂ catalyst favors the Piancatelli rearrangement, whereas a Brønsted acid like trifluoroacetic acid (TFA) favors an intermolecular cross-dehydrative coupling reaction. acs.org
Catalysis in the Achmatowicz Reaction: Mechanistic studies of the Achmatowicz rearrangement have focused on both the initial oxidation and the subsequent rearrangement. Visible-light photocatalysis using catalysts like [Ru(bpy)₃]²⁺ has emerged as a green method for this transformation. beilstein-journals.org The proposed mechanism involves the photocatalyst generating a radical cation from the furfuryl alcohol, which then reacts to form the final product. beilstein-journals.org Vanadium-based catalysts have also been investigated, with kinetic and spectroscopic studies suggesting that the active catalyst competes with byproducts for binding, which can inhibit the reaction. researchgate.net
Mechanisms of Cycloaddition: The Diels-Alder reaction is typically non-catalyzed but can be influenced by Lewis acids, which coordinate to the dienophile and lower its LUMO energy, thereby accelerating the reaction. The mechanism remains a concerted, pericyclic process. pressbooks.pub Mechanistic investigations of related catalyzed transformations often employ computational methods like Density Functional Theory (DFT) to model transition states and reaction pathways, providing insights into stereoselectivity and reactivity. wiley.comacs.org For instance, DFT studies on the [4+3] cycloaddition of furfuryl cations have been used to rationalize the observed diastereoselectivity by comparing the energies of different transition state geometries. wiley.com
Table 3: Influence of Catalysts on the Transformations of 2-Furylcarbinols
| Catalyst Type | Catalyst Example | Transformation | Mechanistic Role |
| Brønsted Acid | Trifluoroacetic Acid (TFA), p-Toluenesulfonic acid | Piancatelli Rearrangement, Cross-Dehydrative Coupling | Protonates the hydroxyl group, facilitating dehydration to form a reactive carbocation intermediate. nih.govacs.org |
| Lewis Acid | Zinc Chloride (ZnCl₂), Dysprosium Triflate (Dy(OTf)₃) | Piancatelli Rearrangement, Aza-Piancatelli Rearrangement | Coordinates to the hydroxyl group, activating it as a leaving group to initiate the rearrangement cascade. acs.orgorgsyn.org |
| Photocatalyst | [Ru(bpy)₃]Cl₂ | Achmatowicz Rearrangement | Absorbs light to reach an excited state, which initiates the reaction via single-electron transfer (SET) with the substrate. beilstein-journals.org |
| Transition Metal | Vanadium (VO(OiPr)₃), Platinum (Pt) | Achmatowicz Rearrangement, Hydrogenation/Decarbonylation | Can act as a Lewis acid or facilitate redox processes. DFT studies on Pt show surface structure influences reaction selectivity. researchgate.netresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Furanyl Pentan 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. For 3-(2-Furanyl)pentan-3-ol, a suite of NMR experiments would be employed to gain a complete picture of its molecular framework.
Multidimensional NMR for Complete Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multidimensional NMR techniques are essential for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on analogous compounds and standard chemical shift values)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan (B31954) H-3 | ~6.3 | ~110 |
| Furan H-4 | ~6.2 | ~105 |
| Furan H-5 | ~7.3 | ~142 |
| C-3 (quaternary) | - | ~75 |
| -CH₂- (ethyl) | ~1.8-2.0 (m) | ~35 |
| -CH₃ (ethyl) | ~0.9 (t) | ~8 |
| -OH | Variable | - |
A COSY experiment would reveal correlations between the geminal and vicinal protons of the ethyl groups. HSQC would then link each proton to its directly attached carbon atom. Finally, HMBC would provide the crucial long-range correlations, for instance, from the ethyl protons to the quaternary carbon (C-3) and from the furan protons to the carbons within the furan ring and to C-3, thereby confirming the attachment of the furan ring to the pentanol (B124592) backbone. beilstein-journals.org
Dynamic NMR for Conformational Equilibrium and Exchange Phenomena
The bond connecting the furan ring to the tertiary carbon of the pentanol chain allows for rotational freedom, potentially leading to different stable conformations (rotamers). smolecule.com Dynamic NMR spectroscopy is a powerful technique to study such conformational equilibria. acs.org By recording NMR spectra at varying temperatures, it is possible to observe changes in the appearance of the signals. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. Upon cooling, the rotation may slow down, leading to the decoalescence of signals and the appearance of separate sets of peaks for each conformer. spectrabase.com This allows for the determination of the energy barriers to rotation and the relative populations of the conformers. Studies on sterically hindered systems, such as triisopropylsilanes, demonstrate the utility of dynamic NMR in resolving complex conformational processes. researchgate.net
Stereochemical Analysis via Chiral Shift Reagents and NOESY
The tertiary carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Distinguishing between these enantiomers requires a chiral environment. Chiral Lanthanide Shift Reagents (LSRs), such as complexes of Europium or Praseodymium with chiral ligands, can be used for this purpose. acs.orgnih.gov Upon addition of a chiral LSR to a racemic mixture of the alcohol, diastereomeric complexes are formed, which exhibit separate signals in the NMR spectrum. The differential shifts induced by the reagent can allow for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration based on established empirical rules for alcohols. acs.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of atoms. rsc.org For a conformationally restricted molecule, a NOESY experiment can reveal which groups are on the same side of the molecule. While not directly applicable to distinguishing enantiomers, in diastereomers or in complexes with a chiral auxiliary, NOESY can be crucial for determining relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. alevelchemistry.co.ukscispace.com For this compound (C₉H₁₄O₂), the expected exact mass can be calculated with high precision.
Table 2: Calculated Exact Mass for this compound
| Formula | Calculated Monoisotopic Mass (Da) |
| C₉H₁₄O₂ | 154.0994 |
An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula. brentford.hounslow.sch.uk
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For tertiary alcohols, the molecular ion peak is often weak or absent. libretexts.org Common fragmentation pathways include the loss of water and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).
Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry
| m/z | Possible Fragment | Fragmentation Pathway |
| 136 | [C₉H₁₂O]⁺• | Loss of H₂O |
| 125 | [C₈H₉O]⁺ | Loss of an ethyl radical |
| 97 | [C₅H₅O₂]⁺ | Cleavage of both ethyl groups |
| 95 | [C₅H₃O₂]⁺ | Further fragmentation of the furan-containing ion |
| 57 | [C₄H₉]⁺ | Butyl cation from the pentanol chain |
| 29 | [C₂H₅]⁺ | Ethyl cation |
The analysis of these fragments helps to piece together the structure of the molecule. chemguide.co.uk
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Parameters
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. acs.org This technique requires a single, high-quality crystal of the compound. If a suitable crystal of one of the enantiomers of this compound could be obtained (for instance, through resolution or asymmetric synthesis), X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. brentford.hounslow.sch.uk
Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration without the need for reference to other chiral compounds, provided that anomalous dispersion effects are measurable. This would definitively establish whether the analyzed crystal is the (R)- or (S)-enantiomer. Although no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), the technique remains the most powerful tool for this purpose should a crystalline sample become available. pearson.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-regensburg.de
For this compound, the key functional groups are the hydroxyl (-OH) group, the C-O bond of the alcohol, the furan ring, and the aliphatic C-H bonds.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3600-3200 (broad) |
| C-H (sp³ aliphatic) | Stretching | 2970-2850 |
| C-H (sp² furan) | Stretching | 3150-3100 |
| C=C (furan) | Stretching | ~1600, ~1500 |
| C-O (tertiary alcohol) | Stretching | ~1150 |
| Furan Ring | Ring breathing/bending | Various in fingerprint region |
The broad O-H stretching band is a hallmark of alcohols and is due to hydrogen bonding. The C-H stretches appear in distinct regions for the aliphatic ethyl groups and the aromatic furan ring. The C-O stretch of a tertiary alcohol is typically found in the 1200-1100 cm⁻¹ region. The furan ring will also exhibit several characteristic absorptions related to its C=C and C-O-C bonds and C-H bending vibrations. wikipedia.orgresearchgate.net While a full vibrational analysis would require theoretical calculations to assign all observed bands, these key frequencies provide a rapid and effective means of confirming the presence of the expected functional groups. chemicalbook.com
Theoretical and Computational Chemistry of 3 2 Furanyl Pentan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 3-(2-Furanyl)pentan-3-ol, these methods can elucidate its electronic characteristics, preferred three-dimensional arrangements, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. dergipark.org.tr For this compound, DFT calculations, particularly using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to determine its key electronic properties. researchgate.netnih.govdergipark.org.trresearchgate.netresearchgate.net
The optimized molecular geometry would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. A crucial aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions of the molecule. This is instrumental in predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the furan (B31954) ring are expected to be electron-rich regions.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.1 D |
Note: The values in this table are illustrative and represent typical results that would be obtained from such a DFT calculation.
While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the potential energy surface and conformational preferences of flexible molecules like this compound. researchgate.net
The rotation around the single bond connecting the furan ring and the pentanol (B124592) moiety leads to different conformers. By performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied, the energy profile of this rotation can be mapped. This allows for the identification of stable conformers (energy minima) and the transition states connecting them (energy maxima). The relative energies of these conformers determine their population at a given temperature. Such an analysis would likely reveal the most stable conformation of this compound, governed by a balance of steric and electronic effects.
Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of molecules.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, can be used to calculate the nuclear magnetic shielding tensors and, subsequently, the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predicted shifts, when compared to a reference compound like tetramethylsilane (TMS), can provide a theoretical NMR spectrum that is highly useful for interpreting experimental data.
IR Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). The calculated IR spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with an experimental IR spectrum to aid in the assignment of the observed absorption bands. Key vibrational modes would include the O-H stretch of the hydroxyl group and the characteristic vibrations of the furan ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (O-H) | 2.5 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 75 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ |
Note: The values in this table are representative and intended to illustrate the output of such computational predictions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment.
MD simulations can be used to explore the conformational space of this compound over time. By simulating the molecule at different temperatures, one can observe how its flexibility and the accessibility of different conformations change. These simulations can reveal the timescales of conformational transitions and provide a more dynamic picture of the molecule's behavior than static quantum chemical calculations.
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed investigation of solute-solvent interactions. By performing simulations in different solvents (e.g., a nonpolar solvent like hexane and a polar solvent like water), it is possible to quantify how the solvent affects the conformational preferences of the molecule. For instance, polar solvents may stabilize conformers with larger dipole moments through favorable electrostatic interactions. This information is crucial for understanding the behavior of this compound in solution. sciepub.com
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is an essential tool for elucidating the intricate details of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT), chemists can map out potential energy surfaces, identify reaction intermediates, and characterize the transition states that connect them. This modeling provides a step-by-step narrative of a reaction at the molecular level.
A significant area of investigation for furan derivatives is their behavior in acid-catalyzed reactions, which can lead to ring-opening. While specific studies on this compound are not extensively documented in public literature, the principles can be inferred from computational studies on similar furan-containing molecules. For instance, DFT calculations on the acid-catalyzed ring opening of furan itself have shown that the process is initiated by the protonation of the furan ring, a step that is often rate-limiting. The position of protonation, whether at the α or β carbon, significantly influences the subsequent reaction pathway and activation energies.
The characterization of transition states is a cornerstone of reaction pathway modeling. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. For reactions involving this compound, such as dehydration or substitution, identifying the geometry and energy of the transition state allows for the calculation of the activation energy. This, in turn, provides a quantitative measure of the reaction's feasibility under given conditions.
The substituent at the 2-position of the furan ring, in this case, the pentan-3-ol group, is expected to influence the reaction pathways. The electron-donating nature of the alkyl group can affect the electron density of the furan ring, potentially altering the regioselectivity and the energy barriers of reactions like electrophilic substitution.
Table 1: Hypothetical Activation Energies for Electrophilic Substitution on Furan and a 2-Alkylfuran Derivative
| Reactant | Position of Substitution | Calculated Activation Energy (kcal/mol) |
| Furan | C2 | 15.2 |
| Furan | C3 | 18.5 |
| 2-Methylfuran | C5 | 13.8 |
| 2-Methylfuran | C3 | 17.1 |
Note: This table presents hypothetical data based on general trends observed in computational studies of furan derivatives to illustrate the effect of an alkyl substituent. Actual values for this compound would require specific calculations.
Aromaticity Indices and Delocalization Analysis of the Furan Ring
The furan ring in this compound possesses aromatic character, a property that significantly influences its stability and reactivity. This aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the lone pairs of the oxygen atom) over the five-membered ring. Computational chemistry provides quantitative measures to assess the degree of aromaticity through various indices.
One of the most widely used geometric indices of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated based on the bond lengths of the ring system. For a perfectly aromatic system like benzene, HOMA is defined as 1, while for a non-aromatic system with alternating single and double bonds, it is 0. The calculation involves comparing the experimental or computationally determined bond lengths to an optimal bond length for a given bond type. A HOMA value closer to 1 indicates a higher degree of aromaticity. Computational studies on furan and its derivatives consistently show HOMA values that are positive, confirming their aromatic character, although generally lower than that of benzene.
Another important set of aromaticity indices are the magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of the ring (NICS(0)) or 1 Å above the ring center (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity. For furan, the calculated NICS values are negative, further supporting its aromatic nature.
The substitution of the furan ring can modulate its aromaticity. The pentan-3-ol group at the 2-position of this compound, being an alkyl substituent, is generally considered to be weakly electron-donating. This can lead to a slight increase in the electron density of the furan ring, which may subtly affect the bond lengths and, consequently, the HOMA value.
Table 2: Representative Aromaticity Indices for Furan and a Substituted Furan
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Furan | 0.78 | -12.5 | -9.8 |
| 2-Methylfuran | 0.80 | -13.1 | -10.2 |
Note: This table provides typical literature values for furan and 2-methylfuran to illustrate the concept of aromaticity indices. The values for this compound would be expected to be in a similar range.
Derivatization and Functionalization Strategies for 3 2 Furanyl Pentan 3 Ol
Chemical Modifications of the Tertiary Alcohol Functionality
The tertiary alcohol group is a key functional handle in 3-(2-furanyl)pentan-3-ol. Its reactivity is primarily centered around the oxygen atom's lone pairs and the potential for the hydroxyl group to act as a leaving group upon protonation.
Synthesis of Ethers and Esters
Ethers: The synthesis of ethers from tertiary alcohols like this compound can be achieved through several methods. The Williamson ether synthesis, a classical approach, involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com For a tertiary alcohol, this reaction is most effective when the alkoxide is reacted with a primary alkyl halide to minimize competing elimination reactions, which are prevalent with secondary or tertiary halides due to steric hindrance. masterorganicchemistry.comlibretexts.org
An alternative route is the acid-catalyzed addition of the alcohol to an alkene, or alkoxymercuration-demercuration. libretexts.orglibretexts.org The latter involves the reaction of an alkene with this compound in the presence of a mercury salt, such as mercury(II) trifluoroacetate, followed by reduction with sodium borohydride. libretexts.org This method follows Markovnikov's rule for the addition of the alcohol across the double bond. libretexts.org
Esters: Esterification of this compound can be readily accomplished by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. Direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. However, due to the tertiary nature of the alcohol, care must be taken to avoid dehydration side reactions. A more efficient method involves the use of an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270), which neutralizes the HCl or carboxylic acid byproduct, respectively, driving the reaction to completion under milder conditions.
Selective Oxidation to Ketones (if applicable to tertiary alcohol after rearrangement)
Tertiary alcohols, including this compound, are resistant to direct oxidation under standard conditions that typically convert primary and secondary alcohols to aldehydes, carboxylic acids, or ketones. youtube.comyoutube.com This resistance is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, meaning oxidation to a ketone would necessitate the cleavage of a carbon-carbon bond, a process that requires harsh conditions. quora.com
Under strongly acidic and oxidative conditions, rearrangement of the carbocation intermediate formed upon protonation and loss of water could precede an oxidation event. However, such forceful conditions are likely to induce degradation or polymerization of the sensitive furan (B31954) ring. researchgate.netnih.gov The furan moiety is susceptible to ring-opening reactions in acidic environments, which would lead to the formation of 1,4-dicarbonyl compounds, fundamentally altering the heterocyclic core of the molecule. nih.govrsc.org Therefore, selective oxidation of the tertiary alcohol in this compound to a ketone without affecting the furan ring is not a straightforward or practical transformation.
Functionalization of the Furan Ring System
The furan ring is an electron-rich aromatic system, making it amenable to a variety of functionalization reactions, particularly electrophilic substitution and metal-catalyzed cross-coupling.
Directed C-H Functionalization Approaches
Direct C-H functionalization is a powerful strategy for modifying heterocyclic compounds without the need for pre-functionalization (e.g., halogenation). nih.gov In 2-substituted furans like this compound, the C5 position (alpha to the heteroatom) is the most electronically activated and sterically accessible site for C-H activation. nih.gov Various transition metal catalysts, particularly those based on palladium, rhodium, and rhenium, have been employed for the direct arylation, alkylation, or acylation of furan rings. nih.govacs.org
In some cases, a directing group is used to achieve regioselectivity, guiding the catalyst to a specific C-H bond, often at the less reactive C3 position. While the tertiary alcohol in this compound is not a classical directing group, it could potentially be converted into one (e.g., a pyridyl ether) to direct functionalization to the C3 position of the furan ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions require a halogenated derivative of this compound, typically a bromo- or iodo-substituted furan, which can be prepared via electrophilic halogenation, often at the C5 position. Once the halogenated substrate is obtained, it can be used in a variety of coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated furan derivative with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.com It is a highly effective method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. mdpi.comnih.gov
Heck Reaction: The Heck reaction couples the halogenated furan with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is typically carried out in the presence of a palladium catalyst and a base, providing a direct method for vinylation of the furan ring. nih.govrsc.org
Sonogashira Coupling: This reaction couples the furan halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of furan-alkyne conjugates.
The table below summarizes these key palladium-catalyzed reactions.
| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a base (e.g., K₂CO₃, K₃PO₄) | 5-Aryl/Alkyl-2-furanyl derivative |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ with a phosphine ligand and a base (e.g., Et₃N) | 5-Alkenyl-2-furanyl derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ with CuI and a base (e.g., Et₃N) | 5-Alkynyl-2-furanyl derivative |
Synthesis of Fused Heterocyclic Systems
The furan ring of this compound and its derivatives can serve as a scaffold for the construction of fused polyheterocyclic systems, which are common motifs in pharmacologically active compounds. nih.gov By introducing appropriate functional groups onto the furan ring, subsequent intramolecular cyclization reactions can be triggered to build new rings.
Furo[3,2-b]pyridines: If a nitrogen-containing moiety is introduced, for example, via coupling reactions, it can lead to the formation of fused furopyridine systems. For instance, a Sonogashira coupling to introduce an alkyne, followed by further functionalization and cyclization, can yield substituted furo[3,2-b]pyridines. nih.gov
Benzofurans: While this compound itself contains a furan, derivatives can be used to synthesize more complex benzofurans. acs.orgorganic-chemistry.orgjocpr.comnih.gov For example, a derivative of the furan ring could undergo a Diels-Alder reaction followed by subsequent transformations, or functional groups on the furan could participate in cyclization reactions with adjacent aromatic systems introduced via cross-coupling. rsc.org
The table below outlines hypothetical strategies for synthesizing fused systems from derivatives of this compound.
| Target Fused System | Required Precursor Derivative | General Synthetic Strategy |
| Furo[2,3-b]pyridine | 3-(3-Amino-4-halofuranyl)pentan-3-ol | Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination). |
| Furo[3,2-c]pyridine | 3-(4-Acyl-3-aminofuranyl)pentan-3-ol | Intramolecular condensation reaction (e.g., Friedländer annulation). |
| Benzofuran Derivative | 3-(5-(2-Hydroxyphenyl)furanyl)pentan-3-ol | Acid-catalyzed intramolecular cyclization and dehydration. |
Exploitation in Cascade and Domino Reactions for Molecular Complexity
The strategic location of multiple functional groups in this compound makes it an exemplary starting material for cascade and domino reactions, which are powerful strategies in organic synthesis for the rapid construction of complex molecular architectures from simpler precursors in a single operation. These reactions, by combining multiple bond-forming events in one pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The furan core of this compound is a latent 1,4-dicarbonyl moiety, which can be unmasked under specific conditions to trigger a cascade of subsequent transformations.
A cornerstone of the exploitation of this compound and related furfuryl alcohols in cascade synthesis is the Achmatowicz reaction. nih.govwikipedia.org This oxidative rearrangement converts the furan ring into a highly functionalized dihydropyranone, a versatile intermediate primed for a variety of subsequent reactions. The dihydropyranone product derived from this compound possesses multiple reactive sites that can be selectively engaged in intramolecular transformations, leading to the formation of intricate bicyclic and spirocyclic frameworks.
Achmatowicz Reaction as a Cascade Initiator
The Achmatowicz reaction of this compound initiates a cascade by transforming the furan into a 6-ethyl-6-hydroxy-2-methyl-2H-pyran-3(6H)-one. This intermediate is a rich platform for the design of domino sequences. For instance, the presence of the enone system and the hydroxyl group allows for subsequent intramolecular reactions.
One notable cascade pathway involves a tandem reductive ring opening followed by an intramolecular oxa-Michael addition. acs.org This sequence can be catalyzed by a combination of a Lewis acid and a hydride source, such as titanium tetrachloride and triethylsilane. The Lewis acid activates the dihydropyranone, promoting a reductive opening of the pyranone ring, which is then followed by a highly diastereoselective intramolecular oxa-Michael addition to furnish cis-fused bicyclic ethers. acs.org This strategy provides a unified approach to the synthesis of both cis- and trans-fused cyclic ethers, which are common motifs in marine polycyclic ether natural products. acs.org
| Starting Material | Reaction Sequence | Reagents and Conditions | Product | Key Transformations |
|---|---|---|---|---|
| 6-Ethyl-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | Domino Reductive Ring Opening/Intramolecular Oxa-Michael Addition | TiCl4, Et3SiH, CH2Cl2, -78 °C to rt | cis-Fused Bicyclic Ether | Reductive pyranone ring opening, Intramolecular oxa-Michael addition |
Tandem Michael Addition-Cyclization Cascades
The dihydropyranone intermediate can also participate in tandem Michael addition-cyclization cascades with various nucleophiles. For example, reaction with 1,3-dicarbonyl compounds under basic conditions can lead to the formation of fused bicyclic systems. acs.org The reaction proceeds via an initial intermolecular Michael addition of the dicarbonyl compound to the enone of the dihydropyranone, followed by an intramolecular SN2 substitution or acetalization, resulting in cis-fused acetal-type adducts. acs.org
Palladium catalysis can be employed to alter the regioselectivity of such annulations. In the presence of a palladium catalyst, a Tsuji-Trost allylation can occur, followed by an intramolecular oxa-Michael addition to yield cis-fused cyclic ether-type adducts. acs.org This catalytic system allows the reaction to proceed rapidly at room temperature.
| Dihydropyranone Derivative | Nucleophile | Catalyst and Conditions | Product | Domino Sequence |
|---|---|---|---|---|
| Acetylated 6-ethyl-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | 4-Hydroxy-2-pyrone | Pd(PPh3)4, Et3N, rt, 30 min | cis-Fused Cyclic Ether Adduct | Tsuji-Trost Allylation, Intramolecular Oxa-Michael Addition |
Nazarov Cyclization in Cascade Sequences
While less directly documented for this compound itself, the Nazarov cyclization presents another potential avenue for its use in cascade reactions. wikipedia.orgmdpi.comnih.gov The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone to a cyclopentenone. A derivative of this compound, after suitable functional group manipulation of the initial Achmatowicz product to form a divinyl ketone, could undergo a Nazarov cyclization. This could be part of a domino sequence where the dihydropyranone is first converted to a dienone, which then undergoes the acid-catalyzed cyclization. Such a sequence would rapidly build molecular complexity, leading to fused or spirocyclic cyclopentenone-containing structures.
The development of new methods for generating the pentadienyl cation intermediate, central to the Nazarov cyclization, has expanded the scope of this reaction, making it more amenable to cascade processes. nih.gov
| Precursor from this compound | Cascade Trigger | Key Intermediate | Final Product Core | Potential Reaction Sequence |
|---|---|---|---|---|
| Dihydropyranone-derived dienone | Lewis or Brønsted Acid | Pentadienyl Cation | Fused Cyclopentenone | Achmatowicz Reaction, Dienone Formation, Nazarov Cyclization |
Applications in Advanced Organic Synthesis
3-(2-Furanyl)pentan-3-ol as a Precursor for Natural Product Synthesis
The furan (B31954) ring is a fundamental building block in a variety of natural products. researchgate.net Organic chemists often utilize furan derivatives as versatile intermediates that can be transformed into a range of other functional groups and carbocyclic systems. However, specific instances of this compound being directly employed as a starting material or key intermediate in the total synthesis of a natural product are not prominently reported. The general strategy in natural product synthesis often involves the use of simpler, more readily available furan derivatives that can be elaborated upon.
Utility in the Construction of Complex Pharmaceutical Intermediates
Furan-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. nih.govresearchgate.net Tertiary alcohols, in general, are important functional groups in pharmaceutical compounds. While the synthesis of complex pharmaceutical intermediates often involves the creation of tertiary alcohol moieties, specific documented examples detailing the use of this compound as a direct precursor for such intermediates are limited. The pharmaceutical industry often relies on well-established synthetic routes and readily available starting materials, and the specific application of this compound may be part of proprietary research or yet to be widely published.
Role in the Development of Advanced Materials Precursors (e.g., Optoelectronic Materials)
Furan-based polymers and oligomers have shown promise in the development of advanced materials, including those with applications in optoelectronics. nih.govresearchgate.net These materials often derive their properties from the conjugated π-system of the furan ring. While various furan derivatives are utilized as monomers or building blocks for these materials, the specific role of this compound as a precursor for optoelectronic materials is not well-documented in the available literature. Research in this area tends to focus on bifunctional furan derivatives that can undergo polymerization reactions.
Contribution to the Synthesis of Novel Heterocyclic Scaffolds
The furan nucleus is a versatile starting point for the synthesis of a wide array of other heterocyclic systems through various chemical transformations. nih.gov Reactions such as the Diels-Alder reaction, ring-rearrangement, and ring-expansion allow chemists to convert the furan ring into other more complex heterocyclic scaffolds. Although tertiary furyl alcohols can undergo acid-catalyzed rearrangements and other reactions that could potentially lead to novel heterocyclic structures, specific and detailed examples of this compound being used for the synthesis of new heterocyclic scaffolds are not extensively reported.
Concluding Remarks and Future Research Perspectives
Current Gaps and Challenges in Understanding 3-(2-Furanyl)pentan-3-ol Chemistry
A significant gap in the current body of scientific literature is the limited specific research focused on this compound. Much of the existing knowledge is extrapolated from studies on simpler furan (B31954) derivatives like furfural (B47365) and furfuryl alcohol. Key challenges and knowledge gaps include:
Detailed Mechanistic Insights: The precise mechanisms of both the synthesis and potential degradation of this compound are not well-documented. A deeper understanding of the reaction pathways, intermediates, and the influence of the tertiary alcohol group on the reactivity of the furan ring is necessary.
Physicochemical Properties: Comprehensive data on the physical and chemical properties of this compound are lacking. This includes detailed spectroscopic data, thermal stability, solubility in various solvents, and its behavior under different reaction conditions.
Structure-Property Relationships: The relationship between the molecular structure of this compound and its macroscopic properties is not fully understood. For instance, how the diethyl carbinol group influences the electronic and steric properties of the furan ring, and consequently its reactivity and potential for polymerization, remains an area for investigation.
Toxicity and Environmental Impact: There is a scarcity of information regarding the toxicological profile and environmental fate of this compound. As with any chemical compound, a thorough evaluation of its potential health and environmental impacts is crucial for sustainable application.
| Research Area | Key Gaps and Challenges |
| Mechanistic Understanding | Limited studies on reaction mechanisms for synthesis and degradation. |
| Physicochemical Data | Lack of comprehensive data on spectroscopic, thermal, and solubility properties. |
| Structure-Property Correlation | Poorly understood influence of the tertiary alcohol group on furan ring reactivity. |
| Safety and Environmental Profile | Insufficient data on toxicity and environmental impact. |
Opportunities for Novel Synthetic Methodologies and Catalytic Systems
The synthesis of tertiary alcohols containing a furan ring, such as this compound, presents an opportunity for the development of innovative and sustainable chemical processes. Future research could focus on:
Development of Efficient Catalysts: While Grignard reactions are a conventional method for synthesizing such compounds, there is a need for more efficient and selective catalytic systems. This includes the exploration of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. Non-noble metal catalysts are also an attractive area of research to improve the sustainability of the synthesis.
One-Pot Synthesis Strategies: Designing one-pot or tandem reactions that combine multiple synthetic steps into a single process would enhance the atom and step economy of the synthesis. This could involve the in-situ generation of organometallic reagents or the use of multifunctional catalysts.
Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. Flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.
Bio-catalytic Methods: The use of enzymes or whole-cell biocatalysts for the synthesis of furan-based compounds is a growing field. ijabbr.com Exploring enzymatic routes to this compound could lead to highly selective and environmentally friendly production methods.
| Synthetic Approach | Potential Advantages |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, lower cost. |
| One-Pot Synthesis | Improved atom and step economy, simplified procedures. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Bio-catalysis | High selectivity, mild reaction conditions, environmentally benign. |
Potential for Expanding Applications in Materials Science and Fine Chemical Synthesis
The unique structure of this compound, combining a reactive furan ring with a tertiary alcohol, opens up a range of potential applications in both materials science and as a building block for more complex molecules.
Monomer for Novel Polymers: The furan moiety can participate in various polymerization reactions. rsc.org The presence of the tertiary alcohol group could be exploited to create polymers with unique properties, such as increased solubility, altered thermal stability, or specific functionalization points. These could find use in the development of novel bio-based plastics, resins, and composites.
Precursor for Fine Chemicals: this compound can serve as a versatile intermediate for the synthesis of a variety of fine chemicals. The furan ring can be chemically modified through reactions like hydrogenation, oxidation, or Diels-Alder cycloadditions, while the tertiary alcohol can undergo reactions such as etherification or esterification. This could lead to the production of new pharmaceuticals, agrochemicals, and fragrances. csic.esscispace.com
Bio-based Solvents and Additives: Given its furanic origin, this compound could be investigated as a potential green solvent or as an additive to improve the properties of existing materials. Its chemical structure suggests it may have interesting solvency properties.
| Application Area | Potential Role of this compound |
| Materials Science | Monomer for bio-based polymers with unique functionalities. |
| Fine Chemical Synthesis | Versatile building block for pharmaceuticals, agrochemicals, and fragrances. csic.esscispace.com |
| Green Chemistry | Potential as a bio-derived solvent or performance-enhancing additive. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Furanyl)pentan-3-ol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A feasible route includes:
Alkylation of furan derivatives : React 2-furylmagnesium bromide with a ketone precursor (e.g., 3-pentanone) to form the tertiary alcohol backbone.
Reductive amination (if applicable): For derivatives with amino groups, use sodium cyanoborohydride (NaBHCN) in methanol or THF under inert atmosphere .
- Critical Parameters : Solvent polarity, temperature (25–60°C), and catalyst selection (e.g., Pd/C for hydrogenation) significantly influence stereochemistry and yield.
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and furan substitution patterns (e.g., aromatic protons at δ 6.2–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHO = 154.21 g/mol).
- Infrared (IR) Spectroscopy : O–H stretching (~3200–3600 cm) and furan C–O–C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most promising?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral oxazaborolidine catalysts in ketone reductions to induce enantiomeric excess (e.g., Corey-Bakshi-Shibata reduction).
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC separation of racemates .
- Key Metrics : Monitor enantiomeric purity via polarimetry or chiral GC/MS.
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the furan ring or alkyl chain elongation) .
Biological Assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., E. coli, S. aureus) using broth microdilution (MIC values).
Computational Modeling : Perform docking studies to predict binding affinity to microbial enzymes (e.g., dihydrofolate reductase) .
Q. How should researchers address contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Standardize Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions.
- Control for Solubility : Use DMSO or cyclodextrin-based carriers to ensure consistent compound dissolution .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicological Screening : Refer to IFRA standards for tertiary alcohols (e.g., skin sensitization thresholds) and conduct Ames tests for mutagenicity .
- PPE Requirements : Use nitrile gloves, fume hoods, and spill containment kits due to potential respiratory irritation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
